molecular formula C17H20O3 B5062675 1-methoxy-3-(4-phenoxybutoxy)benzene

1-methoxy-3-(4-phenoxybutoxy)benzene

Cat. No. B5062675
M. Wt: 272.34 g/mol
InChI Key: WONCITBNMXIOJZ-UHFFFAOYSA-N
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Description

Benzene derivatives like “1-methoxy-3-(4-phenoxybutoxy)benzene” typically consist of a benzene ring with various functional groups attached . The specific compound you’re asking about has methoxy and phenoxybutoxy groups attached to the benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the aromatic ring . The exact synthesis pathway would depend on the specific functional groups and their positions on the benzene ring .


Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the positions of the functional groups on the benzene ring .


Chemical Reactions Analysis

Benzene and its derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The specific reactions and their mechanisms would depend on the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties would depend on the specific structure of the compound.

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties . Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds, as well as their health effects .

properties

IUPAC Name

1-methoxy-3-(4-phenoxybutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-18-16-10-7-11-17(14-16)20-13-6-5-12-19-15-8-3-2-4-9-15/h2-4,7-11,14H,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONCITBNMXIOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(4-phenoxybutoxy)benzene

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